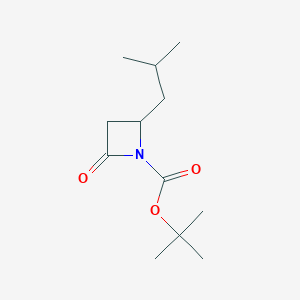

Tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate” is a complex organic compound. It likely contains a tert-butyl group, a 2-methylpropyl group, a 4-oxoazetidine ring, and a carboxylate group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups around the 4-oxoazetidine ring. The tert-butyl, 2-methylpropyl, and carboxylate groups would likely be attached at specific positions on the ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its constituent groups. The 4-oxoazetidine ring might be involved in ring-opening reactions, while the carboxylate group could participate in acid-base reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and stability under different conditions .Scientific Research Applications

Chemical Synthesis and Chiral Auxiliaries

The compound tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate, while not directly mentioned, can be related to the broader class of chemicals involved in complex organic syntheses and serving as chiral auxiliaries. For example, the synthesis and applications of similar tert-butyl-substituted compounds have demonstrated their importance in creating highly selective reactions. The stereoselective hydroformylation of tert-butyl-substituted oxazolines has been shown to yield important intermediates for synthesizing homochiral amino acid derivatives, which are of considerable synthetic value due to their up to 99% diastereoselectivities in transition-metal-catalysed reactions (L. Kollár & P. Sándor, 1993). Similarly, the synthesis of tert-butyl-substituted imidazolidine compounds has been explored for their role as chiral auxiliaries and building blocks in dipeptide synthesis, highlighting the strategic importance of such compounds in synthesizing enantiomerically pure substances (A. Studer, T. Hintermann & D. Seebach, 1995).

Antibacterial Activity and Synthetic Methodology

The synthesis of new 7-acylamino-2-iso-oxacephem-4-carboxylic acids using tert-butyl-substituted 2-oxoazetidinyl compounds illustrates a methodological approach to creating substances with antibacterial activity against Gram-positive microorganisms. This demonstrates the potential of tert-butyl-substituted compounds in contributing to the development of new antibiotics (Zoltán Tombor et al., 1995).

Metal-free Organic Synthesis

In organic synthesis, the development of metal-free methods for creating complex molecules is of significant interest due to the environmental and economic benefits. The use of tert-butyl-substituted carbazates in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones showcases an innovative approach to synthesizing quinoxaline-3-carbonyl compounds, a key structural motif in bioactive natural products and synthetic drugs (Long-Yong Xie et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-8(2)6-9-7-10(14)13(9)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDQRDIGTWFLKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(=O)N1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanedinitrile, 2-[(methylamino)(methylthio)methylene]-](/img/structure/B2819198.png)

![2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2819199.png)

![6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran]](/img/structure/B2819200.png)

![Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate](/img/structure/B2819204.png)

![N-(2-methylpropyl)-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2819208.png)

![2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride](/img/structure/B2819211.png)

![2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B2819212.png)